molecular formula C24H19ClFN3O2S B2941485 N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207001-20-4

N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2941485
CAS No.: 1207001-20-4
M. Wt: 467.94
InChI Key: LPNIYIVDVUEHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic imidazole derivative characterized by a 1,5-disubstituted imidazole core. The compound features a thioacetamide linker (-S-CH2-C(=O)-NH-) bridging the imidazole moiety to a 4-chlorophenyl group. Substituents on the imidazole ring include a 4-fluorophenyl group at position 1 and a 4-methoxyphenyl group at position 3.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O2S/c1-31-21-12-2-16(3-13-21)22-14-27-24(29(22)20-10-6-18(26)7-11-20)32-15-23(30)28-19-8-4-17(25)5-9-19/h2-14H,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNIYIVDVUEHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thioacetamide linkage and an imidazole ring, which are known to contribute to its biological activity. The presence of halogenated phenyl groups may enhance its interaction with biological targets.

Structure

  • Chemical Formula : C18H17ClF N3O2S
  • Molecular Weight : 367.86 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The mechanism often involves the inhibition of key enzymes and growth factors associated with cancer cell proliferation.

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as telomerase and histone deacetylase (HDAC), which are critical in cancer cell survival and proliferation .
  • Cytotoxicity : In vitro studies demonstrate that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

There is evidence suggesting that compounds with similar structures possess antimicrobial properties. For instance, docking studies have indicated interactions with bacterial proteins, leading to moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of imidazole derivatives, including compounds structurally related to this compound, demonstrating significant inhibition of tumor growth in xenograft models .
  • Antimicrobial Screening : Another investigation reported that similar thioacetamide derivatives displayed promising antibacterial activity, suggesting that structural modifications could enhance efficacy against resistant strains .

Research Findings Summary Table

Activity TypeTarget Pathway/MechanismEfficacy ObservedReference
AnticancerInhibition of HDAC and telomeraseSignificant cytotoxicity on cancer cell lines
AntimicrobialInteraction with bacterial proteinsModerate to strong activity against Salmonella typhi
Enzyme InhibitionAcetylcholinesteraseStrong inhibitory activity

Comparison with Similar Compounds

Substituent Variations on the Imidazole Ring

  • N-{4-[4-(4-Fluorophenyl)-1-(2-methoxyethyl)-2-methylsulfanyl-1H-imidazol-5-yl]-2-pyridyl}-2-methyl-3-phenylpropionamide (): This compound shares the 4-fluorophenyl substitution at position 4 of the imidazole but introduces a pyridyl group and a methylsulfanyl (-SMe) substituent.
  • 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide ():
    Replaces the 4-fluorophenyl and 4-methoxyphenyl groups with 4-chlorophenyl and p-tolyl substituents. The p-tolyl group (methyl-substituted phenyl) is less electron-rich than 4-methoxyphenyl, which may reduce solubility in polar solvents. Molecular weight (441.0 g/mol) is comparable to the target compound .

Imidazolidine vs. Imidazole Derivatives

  • N-(4-Chlorophenyl)-2-[1-(4-fluorobenzyl)-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide ():
    This compound features a saturated imidazolidine ring with a thioxo (-S) group at position 2 and a ketone at position 4. The reduced ring saturation may confer greater conformational flexibility but lower aromatic stability compared to the imidazole core in the target compound .

Functional Group Modifications

Thioacetamide vs. Sulfonamide/Sulfinyl Groups

  • Cyazofamid (): A 1H-imidazole sulfonamide with cyano and p-tolyl groups. The sulfonamide group (-SO2NMe2) contrasts with the thioacetamide linker in the target compound, likely increasing hydrophilicity and altering target specificity (e.g., fungicidal activity) .
  • N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate ():
    Incorporates a chiral methylsulfinyl group (-S(O)Me), which introduces stereochemical complexity absent in the target compound. The sulfinyl group may enhance hydrogen-bonding capacity compared to the thioether .

Halogen and Aryl Substituent Effects

  • N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide (): Substitutes the 4-fluorophenyl and 4-methoxyphenyl groups with meta-chlorophenyl and meta-nitrophenyl groups. The nitro group (-NO2) is strongly electron-withdrawing, reducing electron density on the imidazole ring compared to the methoxy group (-OMe) in the target compound. Molecular weight increases to 499.4 g/mol due to the nitro group .

Data Table: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound C23H18ClFN3O2S 466.9* 4-Fluorophenyl, 4-methoxyphenyl, thioacetamide linker Electron-rich methoxy group -
2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide C21H17ClN4OS2 441.0 p-Tolyl, thiazol-2-yl acetamide Reduced polarity vs. target
N-(4-chlorophenyl)-2-[1-(4-fluorobenzyl)-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide C25H21ClFN3O3S2 538.0* Imidazolidine core, furylmethyl, thioxo group Saturated ring, ketone functionality
N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide C23H16Cl2N4O3S 499.4 3-Chlorophenyl, 3-nitrophenyl Strong electron-withdrawing nitro group

Research Findings and Implications

  • However, the lack of polar groups (e.g., sulfonamide in cyazofamid) may limit aqueous solubility .
  • Biological Activity : Imidazole derivatives with para-substituted aryl groups (e.g., 4-fluorophenyl, 4-methoxyphenyl) often show enhanced target affinity due to optimized steric and electronic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.